molecular formula C20H22N2O2 B1234458 Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

Cat. No. B1234458
M. Wt: 322.4 g/mol
InChI Key: VXRAIAAMNNTQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate is a natural product found in Tabernaemontana coffeoides, Tabernaemontana odoratissima, and other organisms with data available.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Study of Isomerization

    The compound undergoes spontaneous E/Z isomerization, exhibiting a thermodynamically stable mixture of isomers. This behavior is monitored through NMR spectroscopy and quantum chemical calculations, providing insight into the structural and stereochemical properties of these compounds (Afonin et al., 2017).

  • Tandem Cyclization Reactions

    The compound participates in tandem regio- and stereospecific cyclization reactions under mild conditions, leading to the formation of novel polycondensed heterocyclic systems. This indicates its potential as a precursor in synthetic chemistry for creating complex molecular structures (Trofimov et al., 2012).

  • Complex Formation and Structural Analysis

    The compound's ability to form novel complexes with ions, such as sodium, has been explored. These complexes are characterized through spectroscopic techniques and X-ray crystallography, highlighting its potential in coordination chemistry (Guo & Zong, 1994).

  • Crystallographic Studies

    The crystal structures of various derivatives have been determined, providing valuable information on the conformation and geometry of these complex molecules. These studies are crucial for understanding the molecular basis of the compound's behavior and interactions (Ganapathy et al., 2013).

  • Spectroscopic Investigations

    Detailed NMR spectroscopic studies, including 1H, 13C, and 15N spectra, have been conducted to unravel the intricate structural details of the compound and its derivatives. This helps in the comprehensive understanding of its chemical environment and reactivity (Lyčka et al., 2010).

  • Reactivity and Transformation Studies

    Investigations into the compound's reactivity, such as bromination and cycloaddition reactions, shed light on its potential as a versatile intermediate in synthetic organic chemistry. These studies provide a pathway to novel structures and compounds (Menzek & Altundas, 2006).

properties

IUPAC Name

methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRAIAAMNNTQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5037762

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Reactant of Route 3
Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Reactant of Route 5
Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

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